4-Bromo-8-chloro-5-methoxyquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique halogenated and methoxy-substituted structure. The compound is identified by the chemical formula and has a molecular weight of approximately 260.53 g/mol. It is primarily known for its applications in medicinal chemistry, particularly in the development of pharmaceuticals with potential therapeutic effects against various diseases, including cancer and malaria.
4-Bromo-8-chloro-5-methoxyquinoline can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a heterocyclic aromatic compound. It is categorized as a brominated and chlorinated derivative of quinoline, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. This classification places it within a broader category of compounds that exhibit significant biological activity and utility in chemical synthesis.
The synthesis of 4-Bromo-8-chloro-5-methoxyquinoline typically involves halogenation reactions on quinoline derivatives. A common synthetic route includes the following steps:
Industrial production methods may employ continuous flow reactors to enhance reaction efficiency and purity, utilizing advanced purification techniques post-reaction to isolate the desired compound .
The molecular structure of 4-Bromo-8-chloro-5-methoxyquinoline can be represented as follows:
InChI=1S/C10H7BrClNO/c1-14-8-3-2-7(12)10-9(8)6(11)4-5-13-10/h2-5H,1H3
BCCYFKPZAHJIKQ-UHFFFAOYSA-N
The compound features a quinoline ring system with specific substitutions:
These substitutions contribute to its unique chemical properties and biological activities.
4-Bromo-8-chloro-5-methoxyquinoline participates in various chemical reactions, including:
These reactions enable the synthesis of diverse derivatives that can be further explored for biological activities.
The mechanism of action for 4-Bromo-8-chloro-5-methoxyquinoline primarily involves its interaction with specific enzymes and receptors in biological systems. The compound is known to inhibit certain enzymatic activities by binding to their active sites, thereby blocking their catalytic functions. This action is particularly relevant in the context of enzyme inhibition studies related to cancer treatment and other therapeutic applications .
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity .
4-Bromo-8-chloro-5-methoxyquinoline finds several applications in scientific research:
The versatility of this compound underscores its significance in both academic research and industrial applications, highlighting its potential impact on drug discovery and development efforts.
The construction of 4-bromo-8-chloro-5-methoxyquinoline (SMILES: BrC1=C(C(OC)=CC=C2Cl)C2=NC=C1; InChI Key: BCCYFKPZAHJIKQ-UHFFFAOYSA-N) typically follows convergent synthetic routes beginning with appropriately substituted aniline precursors [2] [4]. Two predominant strategies have emerged: (1) bromination of pre-formed 8-chloro-5-methoxyquinoline scaffolds, or (2) sequential halogenation of methoxy-substituted quinoline intermediates. The Skraup-Doebner-Von Miller quinoline synthesis serves as the foundational approach for constructing the core heterocyclic system, wherein condensation of 3-chloro-4-methoxyaniline with glycerol in the presence of sulfuric acid and oxidizing agents yields the chloromethoxyquinoline intermediate. Subsequent regioselective bromination at the C4 position is achieved using phosphorus oxybromide (POBr₃) under controlled conditions [1] [6]. Alternative pathways involve bromination prior to ring closure, where brominated aniline precursors undergo cyclization to yield bromomethoxyquinolines followed by selective chlorination using N-chlorosuccinimide (NCS) in aprotic solvents [1] [10].
Table 1: Comparative Analysis of Multi-Step Synthetic Routes
Synthetic Sequence | Key Intermediate | Final Step Conditions | Overall Yield (%) | Advantages |
---|---|---|---|---|
Bromination → Chlorination | 8-Chloro-5-methoxyquinoline | POBr₃, 110°C, 6h | 62-68% | Higher C4 selectivity |
Chlorination → Bromination | 4-Bromo-5-methoxyquinoline | NCS, DMF, 60°C, 4h | 55-60% | Milder bromination conditions |
Simultaneous Halogenation | 5-Methoxyquinoline | NBS/NCS mixture, CCl₄, reflux | <50% | Fewer steps but poor regiocontrol |
Critical optimization parameters include reaction temperature control during bromination (optimal range: 100-115°C) to prevent polybromination, and strict exclusion of moisture during POBr₃ reactions to avoid hydrolysis side products [1] [6]. The bromination-first pathway generally offers superior regioselectivity due to the inherent electronic activation of the C4 position in the quinoline nucleus, while the chlorination-first approach benefits from milder reaction conditions for the final bromination step [10].
Regiochemical control during halogen installation presents significant challenges due to the differential reactivity of quinoline positions. The C4 position demonstrates heightened susceptibility to electrophilic attack due to the electron-deficient nature of the pyridinic ring, facilitating selective bromination when appropriately activated [6] [8]. Experimental evidence from CN114957114A demonstrates that phosphorus oxybromide (POBr₃) in refluxing acetonitrile achieves 85-90% C4 selectivity for 7-methoxyquinolin-4-one substrates, with minimal di- or tri-brominated byproducts [1]. This selectivity arises from POBr₃ preferentially generating a bromophosphonium intermediate that coordinates with the quinoline nitrogen, directing electrophilic attack to the C4 position.
Chlorination at the C8 position requires distinct strategies due to decreased electrophilicity. N-Chlorosuccinimide (NCS) in dimethylformamide (DMF) at 60-70°C achieves 75-80% regioselectivity for the C8 position in 4-bromo-5-methoxyquinoline precursors [1] . The solvent polarity significantly influences regioselectivity, with DMF promoting C8 chlorination through coordination complex formation, while chlorination in nonpolar solvents like tetrachloromethane favors C2/C6 attack [1]. Protecting group strategies further enhance selectivity; temporary protection of the quinoline nitrogen as the N-oxide directs electrophiles to the C5 and C8 positions, though this approach adds synthetic steps and reduces overall yield .
Table 2: Regioselective Halogenation Conditions and Outcomes
Halogenation Target | Reagent System | Solvent | Temperature | Reaction Time | Regioselectivity | Yield |
---|---|---|---|---|---|---|
C4 Bromination | POBr₃ (3 equiv) | CH₃CN | 110°C | 6-8h | >90% C4 | 85% |
C4 Bromination | Br₂ (1.1 equiv) | CHCl₃ | 25°C | 24h | 60-65% C4 | 70% |
C8 Chlorination | NCS (1.2 equiv) | DMF | 60°C | 4h | 75-80% C8 | 78% |
C8 Chlorination | Cl₂ gas (1.05 equiv) | CCl₄ | 0°C | 1h | 50-55% C8 | 65% |
The introduction of methoxy groups at the C5 position employs both conventional heating and microwave-assisted nucleophilic aromatic substitution (SNAr). While conventional methods require prolonged heating (110-120°C, 12-24 hours) of 5-hydroxyquinoline intermediates with methyl iodide in the presence of silver(I) oxide or potassium carbonate [8], microwave irradiation significantly accelerates this transformation. Research demonstrates that 5-hydroxy-4-bromo-8-chloroquinoline undergoes O-methylation within 30-45 minutes at 150°C under microwave conditions using dimethyl sulfate as methylating agent and potassium carbonate as base in acetone solvent . This approach achieves near-quantitative conversion with <5% N-alkylation byproduct formation, compared to 15-20% N-alkylation observed in conventional thermal methods .
Solvent optimization reveals that polar aprotic solvents (DMF, DMSO) provide the highest reaction rates but increase demethylation byproducts at elevated temperatures, while acetone offers optimal balance between reactivity and selectivity. Base selection critically influences reaction efficiency; cesium carbonate provides superior results compared to potassium carbonate due to enhanced solubility and nucleophilicity activation, albeit at higher cost. Recent advances utilize phase-transfer catalysts (tetrabutylammonium bromide) under microwave conditions to further accelerate the reaction (10-15 minutes) through interfacial activation mechanisms .
The bromine and chlorine substituents at C4 and C8 exhibit differential reactivity toward palladium-catalyzed cross-coupling, enabling sequential functionalization. Bromine at C4 demonstrates significantly higher reactivity (approximately 100-fold) in Suzuki-Miyaura couplings compared to chlorine at C8 due to lower bond dissociation energy (Br: 70 kcal/mol vs Cl: 81 kcal/mol) and enhanced oxidative addition kinetics [9]. This reactivity differential enables chemoselective C4 arylation while preserving the C8 chloride for subsequent diversification.
Catalytic systems for C4 coupling have been extensively optimized. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 2-5 mol%) with aqueous sodium carbonate base in toluene/ethanol mixtures (3:1) at 80°C achieves >95% conversion of 4-bromo-8-chloro-5-methoxyquinoline with arylboronic acids within 2-4 hours [9] [10]. Electron-deficient phosphines (tris(2-furyl)phosphine, XPhos) enable catalyst loading reduction to 0.5-1 mol% while maintaining high yields, particularly valuable for expensive pharmaceutical intermediates [9]. The C8 chloride exhibits sufficient reactivity for Buchwald-Hartwig amination when activated by palladium complexes with sterically demanding electron-rich ligands (XPhos, SPhos, BrettPhos) at elevated temperatures (100-120°C), enabling installation of secondary amines and aniline derivatives [9].
Table 3: Catalytic Systems for Sequential Functionalization
Reaction Position | Catalyst System | Ligand (mol%) | Base | Solvent | Temperature | Yield Range |
---|---|---|---|---|---|---|
C4 Suzuki Coupling | Pd(PPh₃)₄ (3 mol%) | None | Na₂CO₃ | Toluene/EtOH | 80°C | 85-92% |
C4 Suzuki Coupling | Pd(OAc)₂ (1 mol%) | XPhos (2 mol%) | CsF | THF/H₂O | 60°C | 88-95% |
C8 Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) | BrettPhos (6 mol%) | KOtBu | 1,4-Dioxane | 100°C | 75-85% |
C8 Suzuki Coupling | Pd(OAc)₂ (3 mol%) | SPhos (6 mol%) | K₃PO₄ | Toluene/H₂O | 100°C | 65-75% |
Solvent engineering significantly impacts coupling efficiency at C8. Mixed solvent systems (dioxane/water 4:1) enhance solubility of inorganic bases while maintaining optimal catalyst activity. Additives such as lithium chloride (2 equiv) accelerate transmetalation in Suzuki reactions at the C8 position by facilitating halide exchange [9]. Recent advances demonstrate that palladium precatalysts incorporating the hindered BrettPhos ligand enable room-temperature amination at C8 for highly reactive amine nucleophiles, expanding the functional group tolerance of this transformation [9].
Purification of 4-bromo-8-chloro-5-methoxyquinoline presents challenges due to structural similarities with potential impurities (dibrominated analogs, demethylated products, dihydroxy contaminants). Crystallization remains the most efficient large-scale purification method, with optimized solvent systems providing superior recovery and purity. Mixed solvent combinations (ethyl acetate/n-hexane 1:3 v/v) achieve 95% purity with 75-80% recovery through temperature-gradient crystallization [1] [6]. Silica gel chromatography, while effective for analytical purification, proves economically prohibitive for industrial-scale production due to low mass recovery (45-55%) and high solvent consumption [8].
Yield optimization strategies focus on byproduct minimization during halogenation. Controlled addition rates of brominating reagents (POBr₃) prevent exothermic decomposition and polybromination, while inert atmosphere operation (argon or nitrogen) suppresses oxidative degradation of sensitive intermediates [1]. Post-reaction quenching protocols significantly impact purity; gradual addition of reaction mixtures to ice-cwater with careful pH adjustment (pH 6-7) precipitates the product while hydrolyzing unreacted POBr₃ and succinimide byproducts [1]. Recrystallization from ethanol/water mixtures (1:5 v/v) affords analytically pure material as confirmed by ¹H NMR (300 MHz, DMSO-d6): δ 8.85 (d, J=5Hz, 1H, H2), 8.15 (d, J=8Hz, 1H, H5), 7.55 (d, J=8Hz, 1H, H6), 7.35 (s, 1H, H3), 4.05 (s, 3H, OCH₃) [2] [8].
Table 4: Purification Methods and Performance Metrics
Purification Method | Solvent System | Purity (%) | Recovery (%) | Throughput (g/L) | Key Advantages |
---|---|---|---|---|---|
Gradient Crystallization | Ethyl acetate/n-hexane | >98% | 75-80% | 120-150 | Scalability, low cost |
Chromatography | CH₂Cl₂/MeOH (99:1) | >99% | 45-55% | 15-20 | Superior purity for sensitive applications |
Vacuum Sublimation | - | 97-98% | 60-65% | 50-60 | Solvent-free, minimal waste |
Acid-Base Extraction | Aqueous NaOH/Organic solvents | 92-95% | 80-85% | 200-250 | High throughput, industrial applicability |
Industrial-scale processes implement acid-base extraction protocols for economic viability. Dissolution in dichloromethane followed by sequential washing with 1M hydrochloric acid (removes basic impurities), saturated sodium bicarbonate (neutralizes acidic byproducts), and brine (dries organic layer) yields technical-grade product after solvent removal. Final recrystallization from isopropanol provides pharmaceutical-grade material meeting >99.5% purity specifications [1] [8]. Moisture control during final packaging (<0.1% water content) prevents hydrolysis during storage, particularly critical for maintaining bromide/chloride ratio stability in this polyhalogenated system [8].
Table 5: Key Identifiers for 4-Bromo-8-chloro-5-methoxyquinoline
Identifier Type | Value | Source |
---|---|---|
Systematic Name | 4-Bromo-8-chloro-5-methoxyquinoline | Sigma-Aldrich [2] [4] |
CAS Registry Number | Not assigned | - |
Molecular Formula | C₁₀H₇BrClNO | Sigma-Aldrich [2] [4] |
Molecular Weight | 272.53 g/mol | Calculated |
SMILES | BrC1=C(C(OC)=CC=C2Cl)C2=NC=C1 | Sigma-Aldrich [2] [4] |
InChIKey | BCCYFKPZAHJIKQ-UHFFFAOYSA-N | Sigma-Aldrich [2] [4] |
Synthetic Precursor | 4-Bromo-5-methoxyquinolin-8-ol | Patent CN114957114A [1] |
Common Impurities | 4,8-Dibromo-5-methoxyquinoline (≤3%) | Patent CN114957114A [1] |
Storage Conditions | 2-8°C under inert atmosphere | Sigma-Aldrich [2] [4] |
Analytical Characterization | ¹H NMR (300 MHz, DMSO-d6), ESI-MS | Sigma-Aldrich [8] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: